Comparative LogP of 6-Chloro vs. 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile Derivatives
The 6-chloro derivative exhibits a computed LogP of 0.29498, whereas the 6-fluoro analog (assessed as its dicyclohexylamine salt form) shows a substantially higher computed LogP of 3.40566 . This ~3.1 log unit difference corresponds to approximately a 1,260-fold difference in predicted octanol-water partition coefficient, indicating that the 6-chloro compound is markedly more hydrophilic than the 6-fluoro analog .
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.29498 |
| Comparator Or Baseline | 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile dicyclohexylamine salt: LogP = 3.40566 |
| Quantified Difference | ΔLogP ≈ 3.11 (approximately 1,260-fold difference in partition coefficient) |
| Conditions | Computational prediction; free base (target) vs. dicyclohexylamine salt form (comparator); data from supplier datasheets |
Why This Matters
This pronounced lipophilicity differential directly informs solvent selection for extraction and purification, reversed-phase HPLC method development, and permeability predictions in biological assay design, making the 6-chloro compound the more hydrophilic option.
